(2Z)-3-[5-(2-METHOXYPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)-N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE
Overview
Description
(2Z)-3-[5-(2-METHOXYPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)-N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(2-METHOXYPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)-N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methoxyphenyl group. The pyrazole moiety is then synthesized separately and coupled with the furan derivative. The final step involves the formation of the amide bond under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[5-(2-METHOXYPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)-N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-[5-(2-METHOXYPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)-N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-[5-(2-METHOXYPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)-N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[5-(2-hydroxyphenyl)-2-furyl]-1-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide
- N-[2-[5-(2-chlorophenyl)-2-furyl]-1-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide
Uniqueness
(2Z)-3-[5-(2-METHOXYPHENYL)FURAN-2-YL]-2-(PHENYLFORMAMIDO)-N-[3-(1H-PYRAZOL-1-YL)PROPYL]PROP-2-ENAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and pyrazole moiety also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[(Z)-1-[5-(2-methoxyphenyl)furan-2-yl]-3-oxo-3-(3-pyrazol-1-ylpropylamino)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-34-24-12-6-5-11-22(24)25-14-13-21(35-25)19-23(30-26(32)20-9-3-2-4-10-20)27(33)28-15-7-17-31-18-8-16-29-31/h2-6,8-14,16,18-19H,7,15,17H2,1H3,(H,28,33)(H,30,32)/b23-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWRBKWIHGHNIG-NMWGTECJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(O2)C=C(C(=O)NCCCN3C=CC=N3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(O2)/C=C(/C(=O)NCCCN3C=CC=N3)\NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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